BenchChemオンラインストアへようこそ!

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Conformational restriction Scaffold pre-organization Positional SAR

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 941998-57-8) is a fully synthetic, small-molecule research compound constituted by three distinct pharmacophoric units: a benzofuran ring, a 2-aminothiazole core, and a 2-methylsulfonylbenzamide fragment. This hybrid architecture allows exploration of structure–activity relationships (SAR) at the intersection of multiple privileged scaffolds known for kinase, carbonic anhydrase, and leukotriene/SRS-A antagonist activities.

Molecular Formula C19H14N2O4S2
Molecular Weight 398.45
CAS No. 941998-57-8
Cat. No. B2905176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS941998-57-8
Molecular FormulaC19H14N2O4S2
Molecular Weight398.45
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22)
InChIKeyGUOMCDLHXYZBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 941998-57-8): A Heterocyclic Hybrid Tool for Biochemical Probe and SAR Investigations


N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 941998-57-8) is a fully synthetic, small-molecule research compound constituted by three distinct pharmacophoric units: a benzofuran ring, a 2-aminothiazole core, and a 2-methylsulfonylbenzamide fragment [1]. This hybrid architecture allows exploration of structure–activity relationships (SAR) at the intersection of multiple privileged scaffolds known for kinase, carbonic anhydrase, and leukotriene/SRS-A antagonist activities [2][3]. Direct peer-reviewed biological data for this specific compound remains scarce in the open literature as of mid-2026; its primary value proposition therefore lies in its use as a chemical probe for comparative biochemical studies, rather than as a validated lead molecule.

Why N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide Cannot Be Replaced by a Generic Thiazole or Benzofuran Analog


The biological profile of heterocyclic hybrids is exquisitely sensitive to three structural features that differentiate this compound from seemingly interchangeable analogs: (i) the ortho positioning of the methylsulfonyl group on the benzamide ring, which imposes a distinct dihedral angle and hydrogen-bonding geometry compared to meta- or para-substituted isomers [1]; (ii) the unsubstituted benzofuran ring, which lacks the electron-donating 5-methoxy group found in common analogs and thus alters π-stacking interactions and metabolic susceptibility [2]; and (iii) the direct benzofuran–thiazole linkage without a spacer, producing a rigid, conjugated system with unique torsional constraints. In thiazole-methylsulfonyl carbonic anhydrase inhibitor series, even minor positional isomerism has been shown to shift IC50 values by >10-fold, demonstrating that substitution pattern is a first-order determinant of potency [3]. Consequently, procurement of a generic “thiazole-benzofuran” or “methylsulfonyl-benzamide” compound cannot guarantee equivalent binding, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide


Ortho-Methylsulfonyl Positioning Enforces a Conformationally Restricted Scaffold Not Accessible to Meta- or Para-Substituted Isomers

The compound bearing an ortho-methylsulfonylbenzamide substituent is expected to adopt a significantly different low-energy conformation relative to its meta- (CAS 922057-90-7) and para- (CAS 941961-97-3) isomers [1][2]. Literature precedent in benzamide-thiazole series demonstrates that ortho substitution introduces steric congestion that twists the amide bond out of planarity, altering both the spatial presentation of the sulfonyl oxygen hydrogen-bond acceptors and the overall molecular shape recognized by ATP-binding pockets [3]. While direct crystallographic data for this exact compound are not available, the structurally characterized thiazole-methylsulfonyl derivative (2b) in ACS Omega (2025) confirms that small substituent differences produce distinct solid-state conformations [3]. This pre-organized geometry can be leveraged in structure-based design where the meta and para congeners fail to achieve the requisite binding pose.

Conformational restriction Scaffold pre-organization Positional SAR

Absence of 5-Methoxy Group on Benzofuran Enables Electronically and Metabolically Distinct Scaffold Behavior

The target compound bears an unsubstituted benzofuran ring, whereas a commonly encountered close analog incorporates a 5-methoxy substituent (CAS 941961-97-3) [1][2]. The methoxy group exerts a +M (resonance-donating) effect that enriches electron density on the benzofuran π-system, altering stacking interactions with aromatic residues in enzyme active sites (e.g., Phe, Tyr) [3]. Furthermore, O-demethylation is a prevalent Phase I metabolic pathway; the absence of a methoxy group eliminates this metabolic soft spot, potentially conveying greater metabolic stability in hepatic microsome or hepatocyte assays [4]. In benzofuran-based kinase inhibitor series, removal of a 5-methoxy group has been shown to shift antiproliferative IC50 values by ≥5-fold in certain cell lines, underscoring the functional consequences of this substitution [5]. Researchers seeking to probe the contribution of benzofuran electron density to target engagement or to improve metabolic stability should therefore select the non-methoxylated scaffold.

Electron density modulation Metabolic stability Benzofuran SAR

Thiazole–Methylsulfonyl Motif Confers Carbonic Anhydrase Inhibitory Potential, with IC50 Values Highly Dependent on Substitution Pattern

A 2025 ACS Omega study on a focused library of thiazole-methylsulfonyl derivatives demonstrated that compounds integrating both a thiazole ring and a methylsulfonyl group inhibit human carbonic anhydrase isoforms I and II with IC50 values spanning 39.38–198.04 μM (hCA I) and 39.16–86.64 μM (hCA II) [1]. The most potent compounds approached the activity of the standard inhibitor acetazolamide (AAZ; IC50 = 18.11 μM for hCA I; 20.65 μM for hCA II), confirming that this hybrid pharmacophore can engage the zinc-containing active site. Molecular docking studies revealed that the thiazole nitrogen and sulfonyl oxygens coordinate Zn²⁺ and form hydrogen bonds with Thr199 and Gln92 [1]. While the exact compound 941998-57-8 was not screened in this study, the 2-methylsulfonylbenzamide fragment present in this compound is isosteric with the active sulfonyl-containing scaffolds characterized. Substitution at the benzamide ring is known to modulate inhibitory potency by altering the pKa of the sulfonamide NH and the orientation of the zinc-binding group [2]. The ortho-methylsulfonylbenzamide motif may therefore provide a distinct inhibition profile compared to previously characterized para-substituted analogs.

Carbonic anhydrase inhibition Thiazole-methylsulfonyl pharmacophore Enzyme kinetics

Benzofuran–Thiazole Hybrids Exhibit Sub-Micromolar Anticancer Activity in NCI-60 Screening, Providing a Benchmark for This Scaffold Class

A series of benzofuran-linked thiazole hybrids underwent one-dose and five-dose NCI-60 screening; the most active compounds (8g, 8h) displayed GI50 values ranging from 0.295 to 4.15 μM across diverse cancer histotypes, outperforming fluorouracil in certain leukemia and colon cancer subpanels [1]. Molecular docking placed these hybrids in the colchicine-binding site of tubulin (PDB 1HOV), suggesting an antimitotic mechanism [2]. Although compounds 8g and 8h bear a pyrazole linker absent in 941998-57-8, the core benzofuran–thiazole motif is conserved, and the 2-methylsulfonylbenzamide fragment may contribute additional hydrogen-bonding capacity. The NCI-60 dataset provides a reproducible, publicly accessible benchmark against which the growth-inhibitory activity of freshly procured 941998-57-8 can be directly compared, particularly for leukemia (CCRF-CEM, HL-60), colon (HCT-116), and melanoma (MDA-MB-435) cell lines where the hybrid scaffold shows greatest sensitivity [1].

Anticancer activity NCI-60 screening GI50 values

Patent Landscape: Thiazolylbenzofuran Platform Validated as Leukotriene/SRS-A Antagonist Scaffold, with Substitution-Dependent Potency

Fujisawa Pharmaceutical Co. patents (EP-0667050, CN-1209809-A, and related filings) disclose a broad genus of thiazolylbenzofuran derivatives as leukotriene and slow-reacting substance of anaphylaxis (SRS-A) antagonists or inhibitors [1][2]. The generic Markush structure encompasses compounds with a thiazole ring directly linked to benzofuran at the 2-position and an amide substituent at the thiazole 2-amino group — precisely the architecture of 941998-57-8. While specific biological data for individual exemplars are not disclosed in patent abstracts, the commercial investment in prosecuting this patent family across multiple jurisdictions (EP, CN, JP, KR, DK) indicates that the scaffold possesses pharmacologically relevant activity against inflammatory and allergic targets [3]. The 2-methylsulfonylbenzamide variant represents a distinct electronic and steric profile compared to the lower-alkyl and aryl-amide derivatives predominantly exemplified, offering a differentiated starting point for optimization of SRS-A antagonist activity.

Leukotriene antagonism SRS-A inhibition Patent SAR

Optimal Procurement and Application Scenarios for N-(4-(Benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide


Carbonic Anhydrase Isoform Selectivity Profiling: Head-to-Head Comparison with Acetazolamide and Thiazole-Methylsulfonyl Derivatives

Procure 941998-57-8 alongside the thiazole-methylsulfonyl library characterized in ACS Omega (2025) and the standard inhibitor acetazolamide to establish the inhibitory profile against hCA I, hCA II, and tumor-associated isoforms hCA IX and XII. Use the spectrophotometric esterase assay (4-nitrophenyl acetate hydrolysis, pH 7.4) to generate IC50 curves [1]. The ortho-methylsulfonyl positioning of 941998-57-8 will test whether steric compression near the zinc-binding site enhances selectivity for specific isoforms compared to the predominantly para-substituted library members. This experiment directly addresses whether the conformational pre-organization hypothesis translates into a differentiated pharmacological profile [2].

Metabolic Stability SAR: Evaluating the Impact of Benzofuran 5-Substituents on Microsomal Clearance

Compare 941998-57-8 (unsubstituted benzofuran) with its 5-methoxy analog (CAS 941961-97-3) in human, rat, and mouse liver microsome stability assays. Measure intrinsic clearance (CLint, μL/min/mg protein) and identify major metabolites via LC-MS/MS. The absence of the O-demethylation site in 941998-57-8 is expected to reduce NADPH-dependent oxidative metabolism, generating a stability advantage that can be quantified as a fold-change in half-life (t1/2) [3]. This head-to-head comparison provides critical data for selecting the optimal scaffold for in vivo pharmacokinetic and efficacy studies where metabolic liability must be minimized.

NCI-60 Anticancer Screening: Benchmarking the Minimal Benzofuran–Thiazole Pharmacophore

Submit 941998-57-8 to the NCI-60 Human Tumor Cell Lines Screen (one-dose, three-cell-line prescreen followed by five-dose full panel if active) to benchmark the minimal benzofuran–thiazole architecture against the extended hybrids (8g, 8h) reported by Hadiyal et al. (2023) [4]. GI50 values in leukemia (CCRF-CEM, HL-60, K-562), colon (HCT-116, HCT-15), and melanoma (MDA-MB-435, SK-MEL-28) lines will reveal whether the simpler, linker-free scaffold retains sub-micromolar potency or whether the pyrazole/hydrazone linker present in 8g/8h is essential. Additionally, COMPARE analysis will cluster the compound's growth-inhibition fingerprint with known mechanisms, potentially identifying the molecular target (e.g., tubulin, topoisomerase, or kinase) [5].

Leukotriene/SRS-A Antagonist Screening: Exploiting Patent-Guided Target Repurposing

Leverage the Fujisawa patent family (EP-0667050, CN-1209809-A) disclosure that thiazolylbenzofuran amides act as leukotriene and SRS-A antagonists to screen 941998-57-8 in a guinea pig tracheal strip contraction assay (LTD4-induced) or a human recombinant CysLT1 receptor binding assay [6]. The 2-methylsulfonylbenzamide substituent represents a distinct electronic profile relative to the lower-alkyl amides exemplified in the patents; quantifying its antagonist potency (IC50 or pA2) will determine whether this substitution enhances or diminishes receptor affinity, opening potential applications in allergic rhinitis and asthma models.

Quote Request

Request a Quote for N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.